2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-10(2)19-14(22)9-20-13-6-7-25-15(13)16(23)21(17(20)24)12-5-3-4-11(18)8-12/h3-8,10,15H,9H2,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLGJRGAJVNIK-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C[N+]1=C2C=CSC2C(=O)N(C1=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN3O3S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide is a novel derivative within the thieno[3,2-d]pyrimidine class. This class of compounds has garnered attention due to their diverse biological activities, including anti-cancer properties, anti-inflammatory effects, and potential as enzyme inhibitors. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 367.83 g/mol. The structure features a thieno[3,2-d]pyrimidine core that is known for its biological relevance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.83 g/mol |
| CAS Number | 1260941-73-8 |
Anticancer Activity
Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines:
- MCF-7 (breast cancer) : Compounds related to thieno[3,2-d]pyrimidines have been reported to induce apoptosis significantly in MCF-7 cells with increased cell death rates observed.
- IC50 Values : Some derivatives showed IC50 values as low as 0.57 μM against MCF-7 cells and 1.31 μM against HepG2 cells, indicating potent anticancer activity .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with cancer proliferation. For example:
- Inhibition of MIF (Macrophage Migration Inhibitory Factor) : A study indicated that certain thieno derivatives inhibit MIF tautomerase activity with IC50 values around 15 μM . This suggests a potential pathway through which the compound could exert anti-inflammatory and anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly influence potency and selectivity:
| Modification | Observed Activity |
|---|---|
| Chlorine substitution | Enhanced anticancer activity |
| Acetamide group | Increased solubility and bioavailability |
Case Studies
- Study on Antitumor Activity : A derivative similar to the target compound was tested in vivo and showed substantial tumor reduction in xenograft models . The study highlighted the importance of the thieno group in enhancing bioactivity.
- Enzyme Inhibition Study : Another research indicated that modifications at the N-acetamide position can lead to selective inhibition of certain kinases involved in cancer progression .
Scientific Research Applications
Biological Activities
The thieno[3,2-d]pyrimidine derivatives have been studied for various biological activities including:
-
Anticancer Activity :
- Compounds similar to 2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(propan-2-yl)acetamide have demonstrated efficacy against cancer cell lines such as HeLa and MCF-7. These compounds exhibit cytotoxic effects that may be attributed to their ability to inhibit key enzymes involved in cancer progression .
- Antiviral Properties :
- Anti-inflammatory Effects :
Case Studies
Q & A
Q. Critical Parameters :
- Temperature : Maintain 80–100°C during cyclization to prevent side reactions.
- Solvent Choice : DMF enhances solubility but may require rigorous drying to avoid hydrolysis .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in substitution steps .
Basic: How can researchers characterize the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 7.2–7.5 ppm for aromatic protons, δ 1.2 ppm for isopropyl methyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 434.05 [M+H]⁺) .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water gradient elution .
Basic: What in vitro models are suitable for preliminary biological evaluation?
Answer:
- Anticancer Activity : Screen against human cancer cell lines (e.g., MCF-7, A549) using MTT assays, with IC₅₀ calculations and positive controls (e.g., doxorubicin) .
- Antimicrobial Testing : Assess bacterial inhibition (e.g., S. aureus, E. coli) via disk diffusion or microdilution methods .
- False-Positive Mitigation : Include vehicle controls and validate hits with orthogonal assays (e.g., ATP quantification for cytotoxicity) .
Advanced: How do structural modifications influence target binding affinity?
Answer:
Comparative studies of analogs reveal:
Q. Key Insights :
- Halogenated aryl groups enhance kinase inhibition but reduce solubility.
- Bulky substituents (e.g., isopropyl) improve pharmacokinetics but may sterically hinder binding .
Advanced: How can contradictions in reported biological activities be resolved?
Answer:
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HeLa vs. HepG2) or incubation times. Standardize protocols using CLSI guidelines .
- Structural Nuances : Minor substituent changes (e.g., 3-Cl vs. 4-Cl phenyl) drastically alter activity. Perform head-to-head comparisons under identical conditions .
- Meta-Analysis : Use computational tools (e.g., ChEMBL) to aggregate data and identify outliers .
Advanced: What computational approaches predict kinase interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to model binding to EGFR or VEGFR2. Prioritize poses with hydrogen bonds to the pyrimidine-dione moiety .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .
- Validation : Compare docking scores with experimental IC₅₀ values from kinase inhibition assays .
Advanced: How to optimize synthesis to reduce byproducts?
Answer:
- Byproduct Mitigation :
- Use anhydrous DMF and molecular sieves to prevent hydrolysis of the acetamide group .
- Employ slow addition of reagents to control exothermic reactions during cyclization .
- Process Analytical Technology (PAT) : Monitor reactions in real-time via FTIR to detect intermediates and adjust conditions .
Advanced: What are limitations of current SAR models?
Answer:
- Data Sparsity : Limited public data on thienopyrimidine analogs. Expand datasets via high-throughput screening .
- Overfitting : Machine learning models (e.g., Random Forest) may fail to generalize. Validate with external test sets .
- Electrostatic Effects : Current models underestimate the impact of halogen bonding. Incorporate QM/MM calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
